molecular formula C10H18O B8322344 2,2,4-Trimethyl-1-cyclohexanecarbaldehyde

2,2,4-Trimethyl-1-cyclohexanecarbaldehyde

Cat. No. B8322344
M. Wt: 154.25 g/mol
InChI Key: YWXSDBNBMZQLCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,4-Trimethyl-1-cyclohexanecarbaldehyde is a useful research compound. Its molecular formula is C10H18O and its molecular weight is 154.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2,4-Trimethyl-1-cyclohexanecarbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,4-Trimethyl-1-cyclohexanecarbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,2,4-Trimethyl-1-cyclohexanecarbaldehyde

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

2,2,4-trimethylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C10H18O/c1-8-4-5-9(7-11)10(2,3)6-8/h7-9H,4-6H2,1-3H3

InChI Key

YWXSDBNBMZQLCA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)(C)C)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4,6,6-Trimethyl-1,3-cyclohexadiene-1-carbaldehyde (100.0 g, 0.66 mole), 11 of ethyl acetate and 0.3 g of palladium on charcoal (0.3 g) were hydrogenated as described in Example 1, over 3 days. The H2-consumption was 35 1. The mixture was then heated with pyridin chlorochromate to oxidize the amounts of alcohol formed. After filtration and concentration, the product was distilled at 65-73°/18 hPa, to obtain 68.8 g (67%) of the desired product in the form of a mixture of 2 isomers in a ratio of 1:3.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
67%

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